molecular formula C15H19BO3S B3059827 5-(4-Pentyloxyphenyl)thiophene-2-boronic acid CAS No. 1310404-97-7

5-(4-Pentyloxyphenyl)thiophene-2-boronic acid

Cat. No.: B3059827
CAS No.: 1310404-97-7
M. Wt: 290.2
InChI Key: ZHKJKEJEICRSGV-UHFFFAOYSA-N
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Description

5-(4-Pentyloxyphenyl)thiophene-2-boronic acid is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a thiophene ring, which is further substituted with a pentyloxyphenyl group. The molecular formula of this compound is C15H19BO3S, and it has a molecular weight of 290.2 g/mol.

Mechanism of Action

Target of Action

The primary targets of 5-(4-Pentyloxyphenyl)thiophene-2-boronic acid are the chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound is used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two main processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action leads to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .

Pharmacokinetics

Organoboron compounds, in general, are known for their stability, ready preparation, and environmentally benign nature . These properties likely contribute to the compound’s bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a broad array of diverse molecules with high enantioselectivity .

Action Environment

The action of this compound is influenced by the reaction conditions. The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The synthetic utility of organoboron compounds can be tempered by their sensitivity to air and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Pentyloxyphenyl)thiophene-2-boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions for the Suzuki–Miyaura coupling include the use of a palladium catalyst such as palladium(II) acetate, a base such as potassium carbonate, and a solvent such as toluene or ethanol. The reaction is typically carried out at elevated temperatures, ranging from 80°C to 120°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Pentyloxyphenyl)thiophene-2-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

    Reduction: The thiophene ring can undergo reduction reactions to form dihydrothiophene derivatives.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typically used in substitution reactions.

Major Products

The major products formed from these reactions include boronic esters, dihydrothiophene derivatives, and various substituted thiophene compounds .

Scientific Research Applications

5-(4-Pentyloxyphenyl)thiophene-2-boronic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging and detection.

    Industry: The compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative used in various organic synthesis reactions.

    Thiophene-2-boronic acid: A related compound with a similar thiophene ring structure but lacking the pentyloxyphenyl group.

    4-Pentyloxyphenylboronic acid: A compound with a similar pentyloxyphenyl group but lacking the thiophene ring.

Uniqueness

5-(4-Pentyloxyphenyl)thiophene-2-boronic acid is unique due to the combination of its boronic acid group, thiophene ring, and pentyloxyphenyl substituent. This unique structure imparts specific chemical and physical properties, making it valuable in various applications, such as organic electronics and biological sensing.

Properties

IUPAC Name

[5-(4-pentoxyphenyl)thiophen-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BO3S/c1-2-3-4-11-19-13-7-5-12(6-8-13)14-9-10-15(20-14)16(17)18/h5-10,17-18H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKJKEJEICRSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)C2=CC=C(C=C2)OCCCCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101218403
Record name Boronic acid, B-[5-[4-(pentyloxy)phenyl]-2-thienyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-97-7
Record name Boronic acid, B-[5-[4-(pentyloxy)phenyl]-2-thienyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310404-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[5-[4-(pentyloxy)phenyl]-2-thienyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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